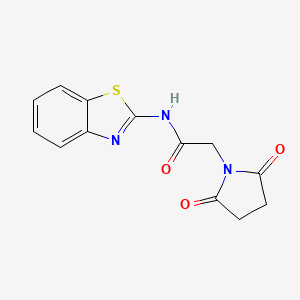

N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that features a benzo[d]thiazole ring and a pyrrolidine-2,5-dione moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-10(7-16-11(18)5-6-12(16)19)15-13-14-8-3-1-2-4-9(8)20-13/h1-4H,5-7H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLTYDCNXMEVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Acylation: The benzo[d]thiazole intermediate is then acylated with an appropriate acylating agent to introduce the acetamide group.

Coupling with pyrrolidine-2,5-dione: The final step involves coupling the acetamide intermediate with pyrrolidine-2,5-dione under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzo[d]thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. These compounds have shown efficacy against a variety of bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant Minimum Inhibitory Concentrations (MIC) values in the low micromolar range.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that it may interact with specific biological targets involved in cancer cell apoptosis pathways. For example, studies have reported that similar benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could also possess similar properties.

| Activity | Target | IC50 (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.27 |

| Antibacterial | Escherichia coli | 2.54 |

| Anticancer | HCT116 (colorectal) | 4.53 |

Materials Science

Polymeric Composites

This compound has been explored for its potential use in polymeric materials due to its ability to enhance thermal stability and mechanical properties. When incorporated into polymer matrices, it can improve the material's resistance to degradation under thermal stress.

Nanotechnology Applications

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Its unique chemical structure allows for the development of nanoparticles that can be utilized in drug delivery systems or as contrast agents in imaging techniques.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activity against various pathogens. This compound was among those tested and showed promising results against resistant strains of bacteria.

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer potential of similar compounds derived from benzothiazoles. The study found that derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

N-(benzo[d]thiazol-2-yl)acetamide: Lacks the pyrrolidine-2,5-dione moiety.

2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the benzo[d]thiazole ring.

Benzo[d]thiazole derivatives: Various compounds with different substituents on the benzo[d]thiazole ring.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the combination of the benzo[d]thiazole ring and the pyrrolidine-2,5-dione moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the results of various studies that highlight its efficacy in different biological contexts.

Anticonvulsant Activity

Research has demonstrated that compounds containing the 2,5-dioxopyrrolidine structure exhibit significant anticonvulsant properties. A study synthesized a library of hybrid compounds, including those with the dioxopyrrolidine moiety, and evaluated their efficacy using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Notably, several compounds showed protective effects in over 50% of the tested animals at a fixed dose of 100 mg/kg. The most potent compounds exhibited ED50 values significantly lower than traditional antiepileptic drugs such as valproic acid .

Anticancer Potential

The benzothiazole derivatives have been investigated for their anticancer properties. A study focused on derivatives similar to this compound revealed that these compounds inhibit cancer cell proliferation in various lines. The mechanism appears to involve the inhibition of key enzymes involved in cancer progression, such as lipoxygenase .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections .

Study 1: Anticonvulsant Screening

In a pharmacological screening involving 33 new hybrid compounds derived from well-known antiepileptic drugs (AEDs), several derivatives containing the dioxopyrrolidine structure were evaluated for their anticonvulsant activity. The results indicated that specific compounds provided significant protection against seizures with minimal neurological toxicity compared to established AEDs .

Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of benzothiazole-based compounds on human cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial for therapeutic applications .

Data Summary

| Biological Activity | Model/Method | Key Findings |

|---|---|---|

| Anticonvulsant | MES and scPTZ | Significant seizure protection at 100 mg/kg; lower ED50 than valproic acid |

| Anticancer | Cell line assays | Induced apoptosis in cancer cells; selective cytotoxicity |

| Antimicrobial | Bacterial assays | Effective against various bacterial strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a benzothiazol-2-amine derivative with a dioxopyrrolidinyl-acetyl chloride intermediate. Key steps include:

- Step 1 : Activation of the carboxylic acid group using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or chloroform .

- Step 2 : Reaction with benzothiazol-2-amine under reflux conditions (6–8 hours) with triethylamine as a base to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) improves yield (>70%) and purity (>95%) .

Q. How can the structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm proton environments (e.g., amide NH at δ ~10–12 ppm, benzothiazole aromatic protons at δ ~7–8 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R₂²(8) ring motifs) using SHELX programs for refinement .

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z ~320–340 for M+H⁺) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM). Solubility in ethanol or methanol is temperature-dependent (improves at 40–50°C) .

- Stability : Stable at pH 5–7 (24-hour incubation). Degrades at pH <3 (amide hydrolysis) or >10 (pyrrolidinone ring opening). Store at –20°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What biological targets or pathways are modulated by this compound, and how can its mechanism of action be elucidated?

- Target Identification : Use kinase inhibition assays (e.g., JAK2/STAT3 pathways) or protein-binding studies (SPR/BLI) to identify interactions. Structural analogs show activity against inflammatory cytokines .

- Mechanistic Studies :

- Molecular Docking : Model interactions with ATP-binding pockets (e.g., AutoDock Vina) using crystal structures from the PDB .

- Cellular Assays : Measure IC₅₀ values in cell lines (e.g., THP-1 macrophages) for IL-6 suppression .

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structural analysis?

- Data Refinement : Use SHELXL for high-resolution refinement. For twinned data, apply TWIN/BASF commands in SHELX to model overlapping lattices .

- Validation Tools : Check R-factors (R₁ < 0.05) and residual electron density maps (<1 eÅ⁻³). Omit outliers (e.g., high-sigma peaks) iteratively .

Q. What computational strategies are effective for predicting the compound’s reactivity or pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.